Ethyl 4,4-diethoxycyclohexanecarboxylate
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Overview
Description
Ethyl 4,4-diethoxycyclohexanecarboxylate is an organic compound with the molecular formula C13H24O4. It is a derivative of cyclohexanecarboxylate, featuring two ethoxy groups attached to the cyclohexane ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-diethoxycyclohexanecarboxylate can be synthesized through the reaction of ethyl 4-oxocyclohexanecarboxylate with triethyl orthoformate in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in ethanol at a temperature range of 50-55°C for about 2 hours .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-diethoxycyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclohexanecarboxylates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4,4-diethoxycyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,4-diethoxycyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ethoxy groups and the cyclohexane ring structure play a crucial role in its reactivity and interactions with other molecules. The exact mechanism can vary depending on the specific application and the chemical environment.
Comparison with Similar Compounds
Ethyl 4,4-diethoxycyclohexanecarboxylate can be compared with similar compounds such as:
Ethyl 4-oxocyclohexanecarboxylate: A precursor in its synthesis.
Cyclohexanecarboxylic acid: A simpler analog without the ethoxy groups.
Ethyl cyclohexanecarboxylate: Lacks the additional ethoxy groups, making it less reactive in certain reactions.
The presence of the ethoxy groups in this compound makes it unique and more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 4,4-diethoxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-4-15-12(14)11-7-9-13(10-8-11,16-5-2)17-6-3/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAHPEMZQDAXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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